Cas no 238742-83-1 (4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine)

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine is a fluorinated pyrimidine derivative characterized by its tert-butyl and trifluoromethyl functional groups. This compound exhibits notable stability and lipophilicity due to the electron-withdrawing effects of the trifluoromethyl group and the steric bulk of the tert-butyl substituent. Its pyrimidine core provides a versatile scaffold for further chemical modifications, making it valuable in pharmaceutical and agrochemical research. The presence of the amine group at the 2-position enhances its reactivity, enabling participation in various coupling and derivatization reactions. This compound is particularly useful in the synthesis of bioactive molecules, where its structural features contribute to improved metabolic stability and binding affinity.
4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine structure
238742-83-1 structure
Product name:4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
CAS No:238742-83-1
MF:C9H12N3F3
Molecular Weight:219.20688
MDL:MFCD00458223
CID:252969
PubChem ID:691237

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
    • 2-Amino-4-t-butyl-6-(trifluoromethyl)pyrimidine
    • 2-AMINO-6-T-BUTYL-4-(TRIFLUOROMETHYL)PYRIMIDINE
    • 2-Pyrimidinamine,4-(1,1-dimethylethyl)-6-(trifluoromethyl)-
    • 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine
    • SR-01000402588
    • SB58091
    • FT-0616858
    • 4-(t-butyl)-6-(trifluoromethyl)pyrimidin-2-amine
    • BRD-K84914613-001-01-3
    • MFCD00458223
    • SR-01000402588-1
    • EU-0001786
    • 2-Amino-6-tert-butyl-4-(trifluoromethyl)pyrimidine
    • E70485
    • XIUFUZWOHSSRKX-UHFFFAOYSA-N
    • 2-amino-4-(tert-butyl)-6-(trifluoromethyl)pyrimidine
    • CBDivE_012552
    • CCG-250412
    • AB00073894-01
    • A816951
    • CS-0312604
    • 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-ylamine
    • Maybridge1_004123
    • AKOS000268434
    • 4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinamine
    • 2-Amino-4-Tert-Butyl-6-(Trifluoromethyl)Pyrimidine
    • HMS553D11
    • 2-amino-6-(tert-butyl)-4-(trifluoromethyl)pyrimidine
    • TS-03129
    • 238742-83-1
    • 2-amino-6-tertbutyl-4-(trifluoromethyl)pyrimidine
    • 4-(1,1-Dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
    • DTXSID30351118
    • DB-046277
    • STK753353
    • MDL: MFCD00458223
    • インチ: InChI=1S/C9H12F3N3/c1-8(2,3)5-4-6(9(10,11)12)15-7(13)14-5/h4H,1-3H3,(H2,13,14,15)
    • InChIKey: XIUFUZWOHSSRKX-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC(=NC(=N)N1)C(F)(F)F

計算された属性

  • 精确分子量: 219.09800
  • 同位素质量: 1317.875
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • XLogP3: 2.5
  • Surface Charge: 0
  • 互变异构体数量: 3

じっけんとくせい

  • 密度みつど: 1.825g/cm3
  • ゆうかいてん: 48 °C
  • Boiling Point: 48-50°C
  • フラッシュポイント: 284ºC
  • Refractive Index: 1.377
  • PSA: 51.80000
  • LogP: 2.95630

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine Security Information

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
PC3881-250mg
2-Amino-4-(tert-butyl)-6-(trifluoromethyl)pyrimidine
238742-83-1 97%
250mg
£42.00 2023-09-02
Apollo Scientific
PC3881-1g
2-Amino-4-(tert-butyl)-6-(trifluoromethyl)pyrimidine
238742-83-1 97%
1g
£89.00 2023-09-02
eNovation Chemicals LLC
D764326-5g
4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
238742-83-1 97%
5g
$3350 2023-09-02
Matrix Scientific
008796-500mg
2-Amino-4-t-butyl-6-(trifluoromethyl)pyrimidine, 97%
238742-83-1 97%
500mg
$146.00 2023-09-06
Cooke Chemical
BD1180248-1g
4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
238742-83-1 95+%
1g
RMB 1157.60 2025-02-20
eNovation Chemicals LLC
D764326-1g
4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
238742-83-1 97%
1g
$870 2023-09-02
Chemenu
CM165152-1g
2-Amino-4-t-butyl-6-(trifluoromethyl)pyrimidine
238742-83-1 95%
1g
$823 2021-08-05
Chemenu
CM165152-1g
2-Amino-4-t-butyl-6-(trifluoromethyl)pyrimidine
238742-83-1 95%
1g
$213 2024-07-28
Ambeed
A538021-1g
4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
238742-83-1 95+%
1g
$105.0 2024-04-20

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine 関連文献

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amineに関する追加情報

Professional Introduction to 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS No: 238742-83-1)

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 238742-83-1, is a derivative of pyrimidine, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in many bioactive molecules. The unique combination of substituents, particularly the tert-butyl and trifluoromethyl groups, imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.

The tert-butyl group, characterized by its bulky and lipophilic nature, enhances the compound's solubility in lipophilic environments and contributes to its binding affinity to biological targets. This feature is particularly useful in designing molecules that require precise interaction with proteins or enzymes. On the other hand, the trifluoromethyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This modification is often employed to improve metabolic stability and binding interactions, making it a common choice in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Pyrimidine derivatives have been extensively studied due to their role as key components in various pharmacophores. Among these derivatives, 4-(tert-butyl)-6-(trifluoromethyl)pyrimidin-2-amine has emerged as a promising candidate for further exploration. Its structural features make it an attractive scaffold for designing inhibitors targeting various biological pathways.

The compound's potential applications are vast, particularly in the realm of oncology and anti-inflammatory therapies. Current research indicates that pyrimidine-based molecules can interact with critical enzymes involved in cancer cell proliferation and inflammation. The presence of both the tert-butyl and trifluoromethyl groups may enhance its ability to bind to these targets with high specificity. For instance, studies have shown that trifluoromethyl-substituted pyrimidines can exhibit improved pharmacokinetic profiles, including increased bioavailability and prolonged half-life.

In addition to its pharmacological potential, 4-(tert-butyl)-6-(trifluoromethyl)pyrimidin-2-amine has also been explored in the development of agrochemicals. The unique structural motifs present in this compound can be leveraged to design novel herbicides and pesticides with enhanced efficacy and environmental safety. The lipophilic nature of the tert-butyl group facilitates its absorption into plant tissues, while the electron-withdrawing effect of the trifluoromethyl group contributes to its stability under various environmental conditions.

The synthesis of 4-(tert-butyl)-6-(trifluoromethyl)pyrimidin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These synthetic approaches not only ensure the quality of the final product but also allow for modifications at different positions of the pyrimidine ring, enabling the exploration of diverse structural analogs.

The compound's versatility makes it a valuable tool for medicinal chemists seeking to develop new drugs. Its ability to serve as a scaffold for various pharmacophores allows for rapid optimization of lead compounds through structure-activity relationship (SAR) studies. By systematically modifying substituents on the pyrimidine ring, researchers can fine-tune the biological activity of the molecule to achieve desired therapeutic effects.

Ethical considerations are paramount in pharmaceutical research, and 4-(tert-butyl)-6-(trifluoromethyl)pyrimidin-2-amine exemplifies how scientific innovation can contribute to improving human health while adhering to stringent regulatory standards. The development process involves rigorous testing for safety and efficacy before any clinical trials are conducted. This ensures that patients receive treatments that are not only effective but also safe for widespread use.

The future prospects of 4-(tert-butyl)-6-(trifluoromethyl strong>)pyrimidin -2-am ine are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Collaborative efforts between academia and industry are essential to accelerate the translation of laboratory findings into clinical applications. By leveraging cutting-edge technologies such as computational modeling and high-throughput screening, researchers can expedite the discovery and development of novel therapeutic agents based on this compound.

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